1-tert-Butyl-piperidin-3-one
Overview
Description
1-Tert-butylpiperidin-3-one is a chemical compound with the CAS Number: 59554-84-6 . It is a hydrochloride salt with a molecular weight of 191.7 . It is typically stored at 4 degrees Celsius and is available in powder form .
Synthesis Analysis
While specific synthesis methods for 1-Tert-butylpiperidin-3-one were not found, it’s important to note that piperidine derivatives are widely used in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Molecular Structure Analysis
The InChI code for 1-Tert-butylpiperidin-3-one is1S/C9H17NO.ClH/c1-9(2,3)10-6-4-5-8(11)7-10;/h4-7H2,1-3H3;1H
. This indicates the presence of a piperidin-3-one group with a tert-butyl substituent. Physical and Chemical Properties Analysis
1-Tert-butylpiperidin-3-one is a hydrochloride salt that is typically stored at 4 degrees Celsius . It is available in powder form .Scientific Research Applications
Chemical and Enzymatic Resolution : A study demonstrates the chemical and enzymatic resolution of N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine, a derivative of 1-Tert-butylpiperidin-3-one. This process involves fractional crystallization, hydrolysis, and acylation, using lipase from Pseudomonas cepacia for stereospecific resolution (Goswami et al., 2001).
NMR Tag for High-Molecular-Weight Systems : O-tert-Butyltyrosine (Tby), a related compound, has been explored for its utility as an NMR tag in protein research, providing insights into protein structures and interactions (Chen et al., 2015).
Anticancer and Antimicrobial Metallopharmaceutical Agents : Palladium, gold, and silver N-heterocyclic carbene complexes, including derivatives of 1-benzyl-3-tert-butylimidazol-2-ylidene, have shown potential as anticancer and antimicrobial agents. The palladium complexes displayed potent anticancer activity, while the gold and silver complexes exhibited significant antimicrobial properties (Ray et al., 2007).
Metabolic Engineering for 1-Butanol Production : Research into cyanobacteria metabolic engineering for 1-butanol production from CO2 has been conducted, demonstrating the feasibility of using engineered biochemical pathways for sustainable chemical synthesis (Lan & Liao, 2011).
Palladium-Catalyzed β-Selective C(sp3)-H Arylation : The study of palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-Piperidines, which are closely related to 1-Tert-butylpiperidin-3-one, has been explored for the synthesis of pharmaceutical compounds (Millet & Baudoin, 2015).
Versatile Intermediates for Asymmetric Synthesis of Amines : N-tert-Butanesulfinyl imines, derivatives of tert-butyl compounds, have been identified as versatile intermediates in the asymmetric synthesis of amines, highlighting their importance in synthetic organic chemistry (Ellman, Owens, & Tang, 2002).
Safety and Hazards
Future Directions
While specific future directions for 1-Tert-butylpiperidin-3-one were not found, it’s worth noting that peptide drug development, which often involves piperidine derivatives, has made great progress in the last decade . This progress has led to an unprecedented number of marketing approvals and a robust pipeline that should deliver numerous approvals in the future .
Properties
IUPAC Name |
1-tert-butylpiperidin-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(2,3)10-6-4-5-8(11)7-10/h4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKNFFFUUAYYSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCCC(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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